molecular formula C13H17NO B14719675 1-Methyl-3-phenethylpyrrolidin-2-one CAS No. 21053-47-4

1-Methyl-3-phenethylpyrrolidin-2-one

Cat. No.: B14719675
CAS No.: 21053-47-4
M. Wt: 203.28 g/mol
InChI Key: RPDHVXXMIXQHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-phenethylpyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a methyl group at the 1-position and a phenethyl moiety at the 3-position of the pyrrolidine ring. This structure places it in a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery. Pyrrolidine derivatives are recognized as privileged scaffolds in the development of bioactive molecules and have demonstrated utility in various therapeutic areas . Specifically, compounds based on the pyrrolidin-2-one core have been investigated as potent inhibitors of T-type calcium channels (Cav3.1 and Cav3.2), which are promising therapeutic targets for the treatment of neuropathic pain . Furthermore, structurally similar 1-phenethylpyrrolidine derivatives have been identified as hits in high-throughput phenotypic screens against SARS-CoV-2, showing activity that interferes with viral entry and efficacy across various beta-coronaviruses . This suggests potential research applications for this compound class in the development of novel antiviral agents. The molecular formula for this compound is C13H17NO. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

21053-47-4

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-methyl-3-(2-phenylethyl)pyrrolidin-2-one

InChI

InChI=1S/C13H17NO/c1-14-10-9-12(13(14)15)8-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3

InChI Key

RPDHVXXMIXQHIA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

C-Alkylation of N-Alkylamides with Styrenes

The most direct and scalable route to 1-methyl-3-phenethylpyrrolidin-2-one involves C-alkylation of N-alkylamides with styrenes under basic conditions. This method, reported by Barham et al., leverages microwave-assisted flow chemistry to enhance reaction efficiency.

Reaction Mechanism and Optimization

The process begins with the base-induced deprotonation of an N-alkylamide (e.g., 1-methylpyrrolidin-2-one), generating a nucleophilic enolate. Subsequent Michael addition to a styrene derivative (e.g., 4-fluorostyrene) forms a γ-amino ester intermediate, which undergoes intramolecular lactamization to yield the target pyrrolidinone. Key optimizations include:

  • Solvent selection : N-Methylpyrrolidone (NMP) enhances solubility and reaction homogeneity.
  • Base : Sodium tert-butoxide (NaOtBu) with 18-crown-6 as a phase-transfer catalyst improves enolate formation.
  • Temperature and flow rate : Microwave heating at 140–180°C with a residence time of 3–7 minutes ensures high conversion.

Experimental Protocol (General Procedure C)

  • Reagent setup : Combine NaOtBu (0.6 equiv), 18-crown-6 (0.6 equiv), NMP, and styrene (25 equiv).
  • Microwave flow reaction : Pass the mixture through a flow reactor at 140°C (residence time: 3.4–6.7 minutes).
  • Workup : Quench with methanol, extract with ethyl acetate, and purify via column chromatography (25–75% ethyl acetate/hexane).

Example :

  • Starting material : 1-Methylpyrrolidin-2-one (14a).
  • Styrene : 4-Fluorostyrene.
  • Yield : 32% (3-(4-fluorophenethyl)-1-methyl-3-phenethylpyrrolidin-2-one).
Table 1: Representative Yields for C-Alkylation Reactions
Starting Amide Styrene Derivative Conditions Yield (%)
1-Methylpyrrolidin-2-one 4-Fluorostyrene 140°C, 3.4 min 32
1-Methylpyrrolidin-2-one Styrene 180°C, 0.4 min 42

Comparative Analysis of Methods

Table 2: Method Comparison
Parameter C-Alkylation Cyclopropane Ring-Opening
Reaction Time 3–7 minutes 12–24 hours
Yield 32–42% 40–60%
Scalability High (flow reactor) Moderate (batch process)
Stereocontrol Limited Moderate

Mechanistic Insights and Selectivity

Role of Base and Solvent

In C-alkylation, NaOtBu generates a resonance-stabilized enolate, while NMP stabilizes charged intermediates. The use of 18-crown-6 mitigates aggregation, enhancing reactivity.

Byproduct Formation

Competing pathways, such as over-alkylation or styrene polymerization, are minimized by optimizing stoichiometry (excess styrene) and residence time.

Industrial and Environmental Considerations

  • Green Chemistry : Microwave flow reactors reduce energy consumption and solvent waste.
  • Cost Efficiency : NaOtBu and NMP are commercially available and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenethylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-Methyl-3-phenethylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenethylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit certain enzymes, leading to a decrease in the production of specific metabolites.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound Substituent (Position 3) Molecular Weight (g/mol) logP* Key Property
1-Methyl-3-phenethylpyrrolidin-2-one Phenethyl ~219.3 ~2.8 High lipophilicity
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Quinoxaline ~257.3 ~1.5 Aromatic, planar
1-(3-Methylphenyl)pyrrolidin-2-one 3-Methylphenyl 175.2 ~2.1 Moderate solubility
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one 3-Bromo-4-methylphenyl 268.15 ~3.0 Halogen bonding potential

*Estimated using substituent contribution methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.